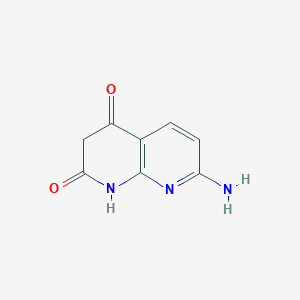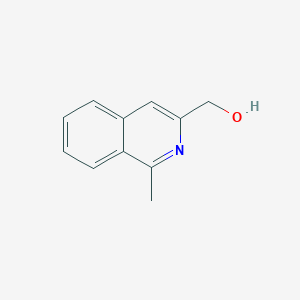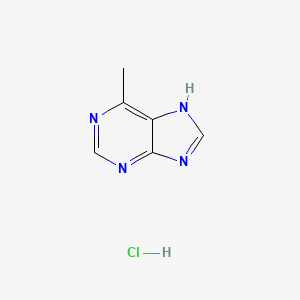
2-(1-Methyl-1H-indol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-indol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-5-yl)ethan-1-amine can be achieved through several methods. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole ring system followed by functionalization to introduce the desired substituents. These methods typically require the use of various catalysts and reagents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-indol-5-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .
Applications De Recherche Scientifique
2-(1-methyl-1H-indol-5-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various indole-based compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1-methyl-1H-indol-5-yl)ethan-1-amine include other indole derivatives such as:
- 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine
- 2-(1H-indol-5-yl)ethan-1-amine
- 2-(3,4-dichlorophenyl)ethan-1-amine
Uniqueness
What sets 2-(1-methyl-1H-indol-5-yl)ethan-1-amine apart from other similar compounds is its specific substitution pattern on the indole ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-(1-methylindol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,5,7-8H,4,6,12H2,1H3 |
Clé InChI |
AWOSDFBXVSOLNF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)


![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)





![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11914412.png)
![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)
